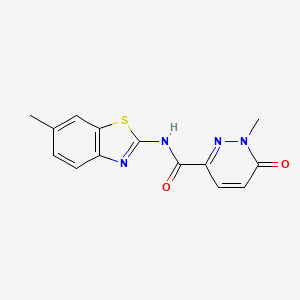

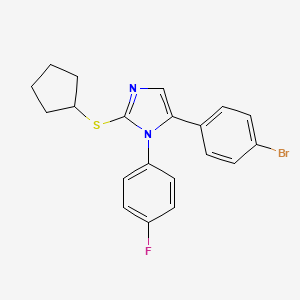

3-(3,4-Dimethoxyphenyl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known biological or industrial compound.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and primary aromatic amines or 1-substituted piperazines showed broad-spectrum antibacterial activities. Specifically, piperazinomethyl derivatives displayed significant antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, these compounds exhibited anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (L. H. Al-Wahaibi et al., 2021).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against agricultural pathogens. For instance, derivatives have been effective against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, demonstrating better activity than commercial agents. Such compounds not only reduce the disease but also enhance plant resistance by increasing the activities of superoxide dismutase (SOD) and peroxidase (POD) in rice (Li Shi et al., 2015). Similarly, new sulfone compounds with 1,3,4-oxadiazole moieties were synthesized and found to exhibit potent in vitro antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum (Weiming Xu et al., 2012).

Antioxidant and Anticancer Potential

A new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) demonstrated significant antioxidant activity. Methyl-substituted bis(oxadiazoles) were identified as potential antioxidant agents, with sulfonamide-linked derivatives showing higher activity compared to their sulfone-linked counterparts (A. Padmaja et al., 2014). Moreover, 1,3,4-oxadiazole derivatives bearing 2-positioned 2,5-dimethoxyphenyl substituent and 5-positioned organylsulfanyl moiety were designed for anticancer activity evaluation, showing superior activity against breast cancer cell lines (N. Polkam et al., 2021).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been investigated for their corrosion inhibition properties, demonstrating potential as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds as inhibitors is attributed to their ability to form protective layers on the metal surface, as supported by various physicochemical and theoretical studies (P. Ammal et al., 2018).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle and dispose of the compound.

Zukünftige Richtungen

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions that it could be used in.

I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7S/c1-24-13-6-8-15(26-3)17(10-13)29(22,23)11-18-20-19(21-28-18)12-5-7-14(25-2)16(9-12)27-4/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIJHADLOXPHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533977.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2533981.png)

![N-(2,4-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2533983.png)

![{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}methanol](/img/structure/B2533984.png)

![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)

![4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2533987.png)

![1-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2533991.png)

![3-(4-nitrophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533994.png)

![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)